molecular formula C8H10N4S2 B1327000 4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142201-12-4

4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1327000
M. Wt: 226.3 g/mol
InChI Key: HCMIISLVGVHTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility in chemical reactions and its ability to form various derivatives with potential biological activities. The presence of amino, thienyl, and thiol groups in the molecule suggests that it could exhibit interesting chemical reactivity and possibly pharmacological properties.

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of amino-triazine as a precursor. For instance, the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives is achieved by a one-pot reaction using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a building block . Similarly, the synthesis of new comb-like polymers from 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines involves the reaction of an amino-triazine with various acyl chlorides . These methods could potentially be adapted for the synthesis of "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" by incorporating the appropriate thienyl and thiol substituents at the relevant positions on the triazine ring.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite complex, as evidenced by the crystal structure determination of related compounds. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one has been elucidated, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important as they can influence the physical properties and reactivity of the molecule.

Chemical Reactions Analysis

Triazine derivatives are known to react with various carbonyl compounds to form novel triazolotriazine, triazolotetrazine, and triazolophthalazine derivatives . The reactivity of "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" could be explored in a similar manner, potentially leading to the synthesis of new heterocyclic compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on the substituents attached to the triazine ring. For instance, the glass transition temperatures of homopolymers of isopropenyl-1,3,5-triazines with long acyl side-chains can be quite high, and these side-chains can crystallize at certain temperatures . The solubility, melting point, and stability of "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" would need to be determined experimentally, as these properties are critical for the practical application of the compound in chemical synthesis and potential drug development.

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical Analysis : The electroreduction of triazine derivatives, including those with thiol groups, in non-aqueous media shows distinct redox behaviors. This has implications for understanding the electrode processes of such compounds (Farzinnejad et al., 2005).

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Some triazine derivatives, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, have been synthesized and found to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Interaction with Thioamides

  • Formation of Thiols and Thioureas : Reactions involving thioacetamide and thiobenzamide with dicyandiamides, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, lead to the production of various triazine-thiols and thioureas (Joshua & Rajan, 1974).

Synthesis and Biological Activity

  • Biological Applications : Triazine derivatives containing sulfa drug moieties have been synthesized and shown to possess antibacterial, antifungal, antioxidant, and anticancer activities. This includes derivatives of 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol (Aly et al., 2015).

Microwave-Assisted Synthesis

  • Efficient Synthesis Techniques : Microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, highlights a rapid and efficient synthesis method for these compounds, with potential pharmacological applications (Saad et al., 2011).

properties

IUPAC Name

4-amino-2-(5-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMIISLVGVHTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.